1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione
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Overview
Description
1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione typically involves the reaction of 2,6-dimethylphenyl isocyanate with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylphenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione
- 1-(2,6-Dimethylphenyl)-3-[(3-chlorophenyl)amino]azolidine-2,5-dione
Uniqueness
1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring may enhance its interactions with certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O3/c1-12-6-4-7-13(2)18(12)21-17(22)11-16(19(21)23)20-14-8-5-9-15(10-14)24-3/h4-10,16,20H,11H2,1-3H3 |
InChI Key |
YWNQGQNUWLMVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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